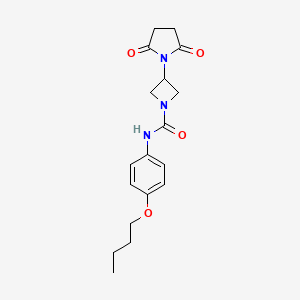

N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-2-3-10-25-15-6-4-13(5-7-15)19-18(24)20-11-14(12-20)21-16(22)8-9-17(21)23/h4-7,14H,2-3,8-12H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINXBQGCIAYLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the butoxyphenyl intermediate: This step involves the reaction of 4-butoxyphenylamine with a suitable acylating agent to form the corresponding amide.

Synthesis of the dioxopyrrolidinyl intermediate: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidin-1-yl moiety.

Coupling of intermediates: The final step involves the coupling of the butoxyphenyl and dioxopyrrolidinyl intermediates with an azetidine carboxylic acid derivative under appropriate reaction conditions to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the azetidine moiety are replaced with other groups using suitable reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with azetidine structures often exhibit significant anticancer properties. For instance, derivatives of azetidinone have shown effectiveness against various cancer cell lines, including breast and prostate cancer. The incorporation of the 2,5-dioxopyrrolidin moiety in N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide may enhance its bioactivity by improving binding affinity to target proteins involved in cancer proliferation pathways .

Antimicrobial Properties

Azetidine derivatives have also been explored for their antimicrobial properties. Studies have demonstrated that certain azetidinone compounds can inhibit bacterial growth and proliferation. The unique structure of this compound could potentially lead to the development of novel antibiotics or antimicrobial agents, particularly against resistant strains of bacteria .

Neurological Applications

There is growing interest in the neuroprotective effects of azetidine compounds. The structural features of this compound may allow it to interact with neurotransmitter systems or neuroreceptors, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Structure-activity relationship (SAR) studies can help identify which modifications enhance its therapeutic effects.

| Structural Feature | Impact on Activity |

|---|---|

| 4-butoxy group | Increases lipophilicity and cellular uptake |

| 2,5-dioxopyrrolidin unit | Enhances binding to biological targets |

| Azetidine ring | Provides stability and potential for diverse functionalization |

Case Studies

Several studies have investigated compounds similar to this compound:

Anticancer Research

A study published in 2021 highlighted a series of azetidinone derivatives that exhibited potent antiproliferative activity against MCF-7 breast cancer cells at nanomolar concentrations. This suggests that modifications to the azetidine core can lead to significant enhancements in anticancer activity .

Antimicrobial Studies

Research has shown that azetidinone derivatives can serve as effective antimicrobial agents. For example, a derivative was tested against various bacterial strains and demonstrated promising results in inhibiting growth . This indicates the potential for developing new antibiotics based on the azetidine structure.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Key Observations:

Core Structure : The azetidine ring in the target compound contrasts with benzamide (MPPB) or propanamide () cores. Azetidines are less common in drug design but offer improved metabolic stability over benzamides due to reduced susceptibility to hydrolysis .

Substituent Effects: Alkoxy Chain Length: The butoxy group (C4) balances lipophilicity and solubility compared to longer chains (C5–C6 in compounds), which may compromise aqueous solubility. 2,5-Dioxopyrrolidinyl vs. Dimethylpyrrole: MPPB’s 2,5-dimethylpyrrole group is critical for enhancing monoclonal antibody production, while the target compound’s dioxopyrrolidinyl group may favor covalent interactions with cysteine residues in enzymes .

Biological Activity :

- MPPB suppresses galactosylation, a critical quality attribute for therapeutic antibodies, whereas the target compound’s azetidine core might mitigate off-target glycosylation effects .

- Compounds with longer alkoxy chains (e.g., pentyloxy, hexyloxy) in show trends toward increased hydrophobicity, which correlates with prolonged cellular retention but may reduce bioavailability .

Structure-Activity Relationship (SAR) Insights

- Azetidine vs.

- Alkoxy Chain Optimization : Shorter chains (e.g., butoxy) may improve solubility without sacrificing target affinity, as seen in analogues with C4–C6 chains .

- Dioxopyrrolidinyl Reactivity : The 2,5-dioxopyrrolidinyl group’s electrophilic nature could enable covalent inhibition of targets like kinases or proteases, a feature absent in dimethylpyrrole-containing MPPB .

Biological Activity

N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 223.29 g/mol

- CAS Number : 1626359-62-3

The presence of the butoxy group and the dioxopyrrolidin moiety contributes to its biological properties.

This compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It has been suggested that this compound interacts with various receptors, potentially influencing neurotransmitter systems.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Antioxidant Potential

A study conducted by researchers aimed to evaluate the antioxidant capacity of this compound. The compound was tested against known antioxidants in a cellular model. Results indicated that it significantly reduced oxidative stress markers, supporting its potential use in neuroprotective therapies.

Case Study 2: Pharmacological Applications

Another investigation focused on the pharmacological effects of this compound in animal models of depression. The results showed that administration led to a marked improvement in depressive-like behaviors, indicating that it may act as a novel antidepressant agent through modulation of serotonin pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.